2-Bromo-6-iodobenzoic acid
CAS No.: 1022128-96-6
Cat. No.: VC2674214
Molecular Formula: C7H4BrIO2
Molecular Weight: 326.91 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1022128-96-6 |
|---|---|
| Molecular Formula | C7H4BrIO2 |
| Molecular Weight | 326.91 g/mol |
| IUPAC Name | 2-bromo-6-iodobenzoic acid |
| Standard InChI | InChI=1S/C7H4BrIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) |
| Standard InChI Key | PTQGEYMPMWQTDM-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)I)C(=O)O)Br |
| Canonical SMILES | C1=CC(=C(C(=C1)I)C(=O)O)Br |
Introduction
Chemical Identity and Properties
2-Bromo-6-iodobenzoic acid is an organic compound characterized by a benzoic acid core with bromine at the ortho position (C-2) and iodine at another ortho position (C-6). Its structural and physical properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1022128-96-6 |
| Molecular Formula | C7H4BrIO2 |
| Molecular Weight | 326.91 g/mol |
| IUPAC Name | 2-bromo-6-iodobenzoic acid |
| SMILES Notation | O=C(O)C1=C(I)C=CC=C1Br |
| Physical Appearance | Yellow powder |
| Boiling Point | 352.7 °C at 760 mmHg |
| MDL Number | MFCD11036149 |
The compound's structure features a carboxylic acid group connected to a benzene ring with bromine and iodine substituents at positions 2 and 6, respectively. This halogenation pattern contributes significantly to its chemical reactivity and synthetic utility .
The presence of both bromine and iodine atoms creates a unique electronic environment within the molecule, affecting its reactivity in various chemical transformations. The iodine substituent, in particular, can participate in hypervalent chemistry, which is crucial for many of its applications.
Spectroscopic Properties
While specific spectroscopic data for 2-bromo-6-iodobenzoic acid is limited in the available literature, similar halogenated benzoic acids typically show characteristic signals in NMR spectroscopy. The aromatic protons in the compound would display specific chemical shifts and coupling patterns reflecting the influence of the halogen substituents. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift.
Applications in Organic Chemistry
2-Bromo-6-iodobenzoic acid has significant applications in synthetic organic chemistry, particularly in the preparation of important oxidizing reagents.
Precursor for Hypervalent Iodine Reagents
One of the most important applications of 2-bromo-6-iodobenzoic acid is its use as a precursor for oxidizing reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP). These hypervalent iodine compounds are valuable tools in organic synthesis, particularly for selective oxidation reactions.
The compound participates in one-pot synthesis reactions using trichloroisocyanuric acid as an oxidant to form cyclic hypervalent iodine(III) oxidants. These derived oxidants can function as efficient organocatalysts in various chemical transformations.
Role in Catalytic Systems
The halogenated structure of 2-bromo-6-iodobenzoic acid makes it useful in developing catalytic systems for specific chemical transformations. The presence of both bromine and iodine provides distinct electronic and steric effects that can influence reactivity and selectivity in catalytic processes.
Biological and Pharmaceutical Relevance
2-Bromo-6-iodobenzoic acid serves as a key intermediate in the synthesis of various organic compounds, including those used in pharmaceutical research.
| Hazard Code | Description |
|---|---|
| H335 | May cause respiratory tract irritation |
| H302 | Harmful if swallowed (acute toxicity by ingestion) |
| H315 | Causes skin irritation |
| H319 | Causes serious eye damage/irritation |
These classifications indicate that the compound can cause irritation to the respiratory system, skin, and eyes, and is harmful if ingested.
Comparative Analysis with Related Compounds
2-Bromo-6-iodobenzoic acid belongs to a family of halogenated benzoic acids, each with unique properties and applications. Comparing it with structurally related compounds provides insights into structure-activity relationships and application potential.
Comparison with Other Halogenated Benzoic Acids
| Compound | Key Differences | Notable Applications |
|---|---|---|
| 2-Bromo-6-iodobenzoic acid | Contains both Br and I | Precursor for hypervalent iodine reagents |
| 2-Bromo-6-fluorobenzoic acid | Contains F instead of I | Pharmaceutical intermediate |
| 2-Bromo-4-fluoro-6-iodobenzoic acid | Additional F at position 4 | Potential biological activities |
| 2-Iodobenzoic acid | Lacks Br substituent | Precursor for various organic syntheses |
These comparisons highlight how variations in substituents affect the chemical behavior and potential applications of these compounds .
Future Research Directions
Research on 2-bromo-6-iodobenzoic acid continues to evolve, with several promising directions for future investigation:
Advanced Synthetic Applications
Further exploration of 2-bromo-6-iodobenzoic acid's potential in developing new hypervalent iodine reagents with enhanced properties could lead to more efficient and selective oxidation methodologies. Additionally, investigating its applications in asymmetric synthesis and catalysis could open new avenues for stereoselective transformations.
Pharmaceutical Development
Given its role as an intermediate in the synthesis of pharmaceutical compounds, further research could focus on expanding its applications in medicinal chemistry. Exploring structure-activity relationships of derivatives could potentially identify compounds with direct biological activities.
Green Chemistry Approaches
Developing more environmentally friendly methods for synthesizing and utilizing 2-bromo-6-iodobenzoic acid aligns with modern principles of green chemistry. This could involve exploring alternative solvents, catalytic systems, or continuous flow processes to enhance efficiency and reduce environmental impact .
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